Cas no 2137917-19-0 (1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-)
![1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- structure](https://www.kuujia.com/scimg/cas/2137917-19-0x500.png)
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-
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- Inchi: 1S/C13H13FN2/c1-2-3-11-6-12(8-13(14)7-11)9-16-5-4-15-10-16/h2,4-8,10H,1,3,9H2
- InChI Key: LODAXUNNBAKCLP-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC(CC=C)=CC(F)=C2)C=CN=1
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698532-0.5g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.5g |
$1866.0 | 2025-03-12 | |
Enamine | EN300-698532-1.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 1.0g |
$1944.0 | 2025-03-12 | |
Enamine | EN300-698532-10.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 10.0g |
$8357.0 | 2025-03-12 | |
Enamine | EN300-698532-5.0g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 5.0g |
$5635.0 | 2025-03-12 | |
Enamine | EN300-698532-0.05g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.05g |
$1632.0 | 2025-03-12 | |
Enamine | EN300-698532-2.5g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 2.5g |
$3809.0 | 2025-03-12 | |
Enamine | EN300-698532-0.1g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.1g |
$1711.0 | 2025-03-12 | |
Enamine | EN300-698532-0.25g |
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole |
2137917-19-0 | 95.0% | 0.25g |
$1789.0 | 2025-03-12 |
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Related Literature
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-: A Comprehensive Overview
The compound 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-, with CAS No: 2137917-19-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of heterocyclic compounds known for their versatile applications in drug design and materials science.
The structure of this compound is characterized by a central imidazole ring, which is fused with a substituted phenyl group at the 1-position. The phenyl group is further substituted with a fluoro atom at the 3-position and an allyl group (2-propen-1-yl) at the 5-position. This unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of imidazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The presence of electron-withdrawing groups like fluorine and electron-donating groups like allyl in this compound creates a balance of electronic effects that can be exploited for designing bioactive molecules.
In terms of synthesis, imidazoles are typically prepared via the Paal-Knorr synthesis or through cyclization reactions involving β-diketones and ammonia derivatives. For this specific compound, the synthesis involves a multi-step process that includes nucleophilic aromatic substitution and subsequent cyclization to form the imidazole ring system.
The application of this compound extends beyond pharmaceuticals; it has also been explored in materials science for its potential as a building block in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as coordinating sites, enabling interactions with metal ions to form stable structures with unique properties.
From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is crucial for assessing its safety and sustainability. Recent research has focused on evaluating its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential impact on aquatic ecosystems.
In conclusion, 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- stands out as a versatile molecule with promising applications across multiple disciplines. Its structure offers a platform for further chemical innovation, while its functional groups provide opportunities for tuning its properties to meet specific requirements in drug design and materials development.
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